(R)-Carisbamate

Descripción general

Descripción

Molecular Structure Analysis

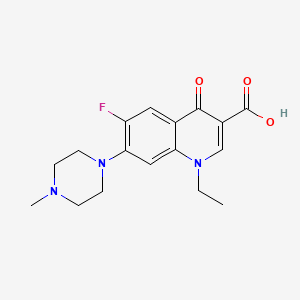

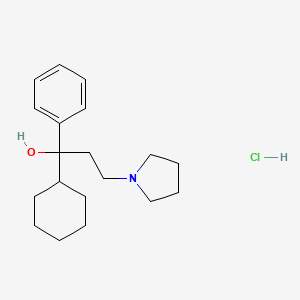

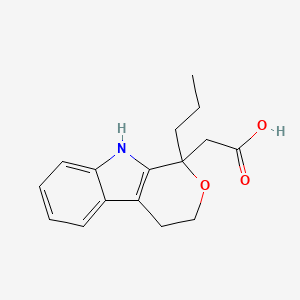

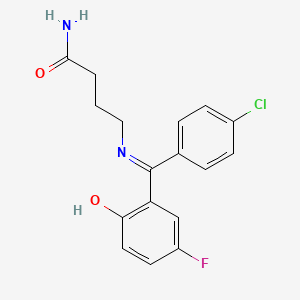

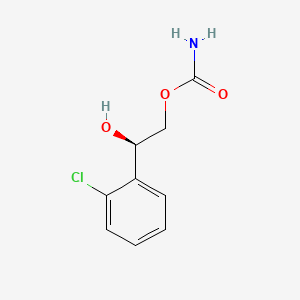

The chemical formula of ®-Carisbamate is C9H10ClNO3 . Its exact mass is 215.03 and its molecular weight is 215.633 . The elemental analysis shows that it contains C, 50.13; H, 4.67; Cl, 16.44; N, 6.50; O, 22.26 .Chemical Reactions Analysis

The pharmacokinetics of carisbamate in healthy Japanese and Western adults were compared . Plasma and urine samples were analyzed for carisbamate and its urinary metabolites by liquid-chromatography-mass-spectrometry .Physical And Chemical Properties Analysis

®-Carisbamate is a solid powder . It is soluble in DMSO . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It can be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Aplicaciones Científicas De Investigación

Neuromodulatory Properties and Antiepileptic Potential

(R)-Carisbamate demonstrates significant neuromodulatory properties, displaying high potency across a broad spectrum of rodent seizure models. Its effectiveness is notable at doses well below those that induce CNS toxicity, though its precise mechanism of action remains to be fully elucidated. The compound has been extensively studied for its potential as an adjunctive treatment in partial onset seizures, showing efficacy in phase 2 studies at well-tolerated doses (Novak, Kelley, Zannikos, & Klein, 2011).

Inhibition of Voltage-Gated Sodium Channels

Further investigations into this compound’s mechanism of action revealed its inhibitory effects on voltage-gated sodium channels and action potential firing in rat hippocampal neurons. This inhibition is concentration-, voltage-, and use-dependent, suggesting that the blockade of these channels could contribute to its antiepileptic activity. Such effects were observed at therapeutically relevant concentrations, providing a potential molecular basis for its antiepileptic efficacy (Liu et al., 2009).

Antiepileptic and Antiepileptogenic Effects in Posttraumatic Epilepsy Models

Carisbamate’s performance was also assessed in posttraumatic epilepsy (PTE) models, specifically after head injury in rats. Despite its broad acute anticonvulsant activity in various models, its antiepileptogenic effects in PTE models induced by fluid percussion injury were not significant, aligning with its moderate efficacy in clinical trials. This highlights the challenges in translating preclinical efficacy into clinical success and underscores the complexity of addressing pharmacoresistant epilepsy (Eastman et al., 2011).

Synthesis and Medicinal Chemistry Applications

The structural motif of carbamates, including this compound, plays a crucial role in drug design and medicinal chemistry. Carbamates are utilized in creating drugs and prodrugs, with their properties and stabilities being essential for developing new therapeutic agents. This highlights the importance of carbamates in medicinal chemistry and their potential applications beyond epilepsy treatment (Ghosh & Brindisi, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194085-74-0 | |

| Record name | RWJ-452399 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194085740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RWJ-452399 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ244ZS2F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

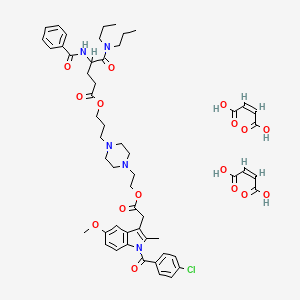

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.